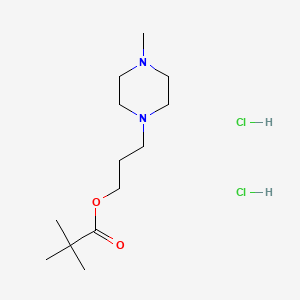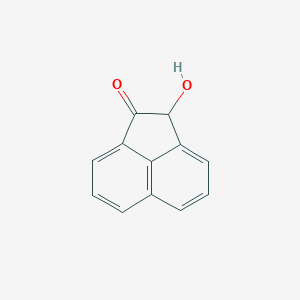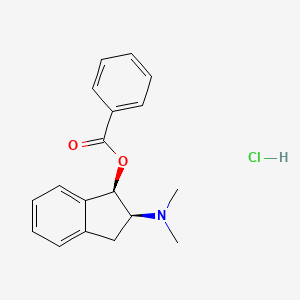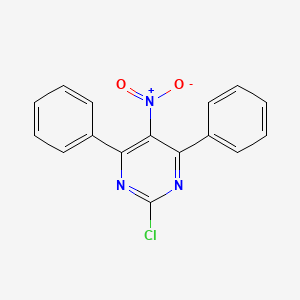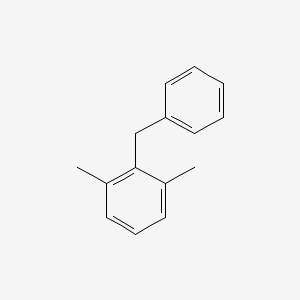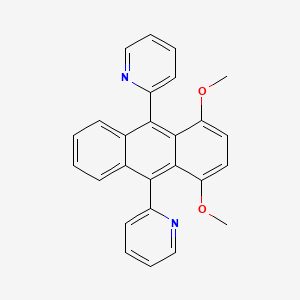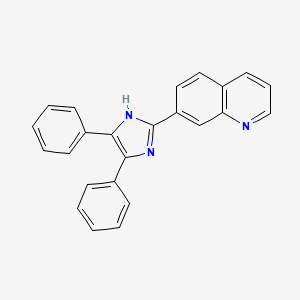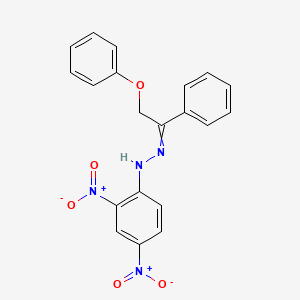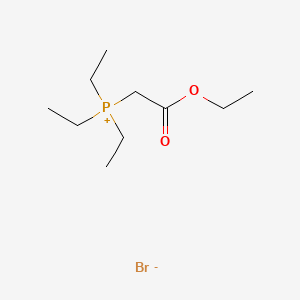
Carbethoxymethyltriethylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbethoxymethyltriethylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium center bonded to three ethyl groups and a carbethoxymethyl group, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbethoxymethyltriethylphosphonium bromide can be synthesized through the reaction of triethylphosphine with ethyl bromoacetate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+BrCH2COOEt→[P(C2H5)3CH2COOEt]+Br−
The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbethoxymethyltriethylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Various substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Triethylphosphine and related derivatives.
Wissenschaftliche Forschungsanwendungen
Carbethoxymethyltriethylphosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Investigated for its potential in modifying biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
Wirkmechanismus
The mechanism by which carbethoxymethyltriethylphosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The carbethoxymethyl group provides additional reactivity, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylphosphine: Lacks the carbethoxymethyl group, making it less reactive in certain contexts.
Tetraethylphosphonium Bromide: Contains an additional ethyl group, altering its reactivity and solubility.
Carbethoxymethyltriphenylphosphonium Bromide: Contains phenyl groups instead of ethyl groups, significantly changing its chemical properties.
Uniqueness
Carbethoxymethyltriethylphosphonium bromide is unique due to the presence of the carbethoxymethyl group, which imparts additional reactivity and versatility compared to other phosphonium salts. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
Eigenschaften
CAS-Nummer |
32348-62-2 |
|---|---|
Molekularformel |
C10H22BrO2P |
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-triethylphosphanium;bromide |
InChI |
InChI=1S/C10H22O2P.BrH/c1-5-12-10(11)9-13(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YPQPKUFWYHKVQC-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[P+](CC)(CC)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


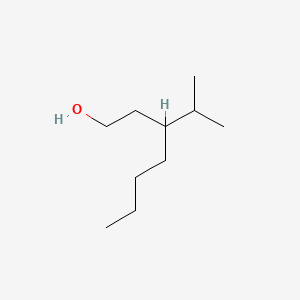
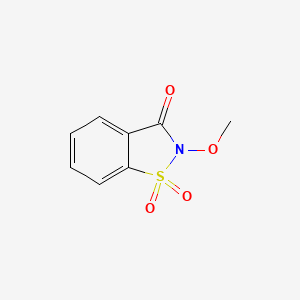
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

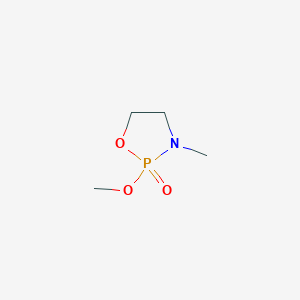
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
